Cas no 115092-85-8 (Carmoxirole hydrochloride)

Carmoxirole hydrochloride is a synthetic organic compound with significant pharmaceutical applications. It exhibits potent anticonvulsant and analgesic properties, making it a valuable therapeutic agent for managing various neurological and pain-related conditions. Its selective mechanism of action and high bioavailability contribute to its efficacy and safety in clinical settings. Carmoxirole hydrochloride is also known for its minimal side effect profile, enhancing its therapeutic potential.
Carmoxirole hydrochloride structure
Carmoxirole hydrochloride structure
商品名:Carmoxirole hydrochloride
CAS番号:115092-85-8
MF:C24H27ClN2O2
メガワット:410.9364
CID:187024
PubChem ID:9822866

Carmoxirole hydrochloride 化学的及び物理的性質

名前と識別子

    • 1H-Indole-5-carboxylicacid, 3-[4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)butyl]-, hydrochloride (1:1)
    • 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid,hydrochloride
    • Carmoxirole hydrochloride
    • 1H-Indole-5-carboxylicacid, 3-[4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)butyl]-, monohydrochloride(9CI)
    • EMD 45609
    • Carmoxirole (hydrochloride)
    • 77K7K97CBS
    • 3-[4-(3,6-DIHYDRO-4-PHENYL-1(2H)-PYRIDINYL)BUTYL]-1H-INDOLE-5-CARBOXYLIC ACID HYDROCHLORIDE
    • 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid;hydrochloride
    • 3-[4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butyl]-1H-indole-5-carboxylic acid hydrochloride
    • 1H-Indole-5-carboxylic acid, 3-(4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)butyl)-, hydrochloride (1:1)
    • 1H-Indole-5-carbox
    • DTXSID4042595
    • GLXC-26048
    • UNII-77K7K97CBS
    • HY-103410
    • DGAT-1 Inhibitor 4a 3-[4-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)butyl]-1H-indole-5-carboxylic acid hydrochloride
    • CHEMBL1610567
    • 1-[4-(5-carboxy-1H-indol-3-yl)butyl]-4-phenyl-1,2,3,6-tetrahydropyridinium chloride
    • 1H-Indole-5-carboxylic acid, 3-[4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)butyl]-, hydrochloride (1:1)
    • CARMOXIROLE HYDROCHLORIDE [MI]
    • Q27133116
    • EMD 45609 hydrochloride
    • MS-27095
    • EMD-45609
    • CS-0027841
    • 3-[4-(3,6-DIHYDRO-4-PHENYL-1(2H)-PYRIDINYL)BUTYL]-1H-INDOLE-5-CARBOXYLICACIDHYDROCHLORIDE
    • SCHEMBL1231058
    • 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic Acid Hydrochloride
    • 3-(4-(4-Phenyl-5,6-dihydropyridin-1(2H)-yl)butyl)-1H-indole-5-carboxylic acid hydrochloride
    • AKOS024456980
    • NCGC00092328-01
    • CHEBI:64199
    • 115092-85-8
    • G12820
    • 3-(4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butyl)-1H-indole-5-carboxylic acid hydrochloride
    • 1-(4-(5-carboxy-1H-indol-3-yl)butyl)-4-phenyl-1,2,3,6-tetrahydropyridinium chloride
    • DTXCID2022595
    • インチ: InChI=1S/C24H26N2O2.ClH/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28);1H
    • InChIKey: LRJUHOBITQUXIO-UHFFFAOYSA-N
    • ほほえんだ: Cl[H].O([H])C(C1C([H])=C([H])C2=C(C=1[H])C(=C([H])N2[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N1C([H])([H])C([H])=C(C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C1([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 410.1761058 g/mol
  • どういたいしつりょう: 410.1761058 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 555
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.3
  • ぶんしりょう: 410.9

Carmoxirole hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-103410-10mM*1 mL in DMSO
Carmoxirole hydrochloride
115092-85-8 98.04%
10mM*1 mL in DMSO
¥3300 2024-04-20
ChemScence
CS-0027841-5mg
Carmoxirole (hydrochloride)
115092-85-8 98.04%
5mg
$380.0 2022-04-28
TRC
C183755-2.5mg
Carmoxirole Hydrochloride
115092-85-8
2.5mg
$ 205.00 2022-06-06
MedChemExpress
HY-103410-10mM*1mLinDMSO
Carmoxirole hydrochloride
115092-85-8 98.04%
10mM*1mLinDMSO
¥4792 2022-02-25
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T10683-5 mg
Carmoxirole hydrochloride
115092-85-8
5mg
¥4540.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C910824-5mg
Carmoxirole hydrochloride (EMD 45609 hydrochloride)
115092-85-8 98%
5mg
¥5,180.40 2022-01-14
ChemScence
CS-0027841-10mg
Carmoxirole (hydrochloride)
115092-85-8 98.04%
10mg
$650.0 2022-04-28
MedChemExpress
HY-103410-5mg
Carmoxirole hydrochloride
115092-85-8 98.04%
5mg
¥3000 2024-04-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T10683-10 mg
Carmoxirole hydrochloride
115092-85-8
10mg
¥7685.00 2022-04-26
Biosynth
QEA09285-10 mg
Carmoxirole hydrochloride
115092-85-8
10mg
$600.60 2023-01-03

Carmoxirole hydrochloride 関連文献

Carmoxirole hydrochlorideに関する追加情報

Introduction to Carmoxirole Hydrochloride (CAS No. 115092-85-8) in Modern Chemical and Pharmaceutical Research

Carmoxirole hydrochloride, identified by the chemical identifier CAS No. 115092-85-8, represents a significant compound in the realm of pharmaceutical chemistry and biomedicine. This compound has garnered considerable attention due to its unique molecular structure and its potential applications in therapeutic interventions. As a derivative of a broader class of pharmacological agents, carmoxirole hydrochloride exhibits properties that make it a promising candidate for further research and development, particularly in the context of neurological and cardiovascular applications.

The molecular framework of carmoxirole hydrochloride is characterized by its precise arrangement of functional groups, which contributes to its distinctive pharmacokinetic and pharmacodynamic profiles. This structural complexity allows for selective interaction with biological targets, making it an intriguing subject for medicinal chemists seeking to develop novel treatments for complex diseases. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and metabolic pathways of carmoxirole hydrochloride, providing valuable insights into its potential therapeutic efficacy.

In the context of contemporary pharmaceutical research, carmoxirole hydrochloride has been studied for its potential role in modulating neurotransmitter activity. Preliminary findings suggest that this compound may influence the function of certain receptors involved in pain perception and motor control. Such discoveries are particularly exciting given the ongoing efforts to develop more effective treatments for conditions like chronic neuropathic pain and movement disorders. The ability of carmoxirole hydrochloride to interact with these specific receptors without causing significant side effects is a key factor driving its investigation.

Beyond its neurological applications, carmoxirole hydrochloride has also shown promise in cardiovascular research. Studies indicate that this compound may have vasodilatory effects, potentially making it useful in managing conditions related to poor blood circulation. The molecular mechanisms underlying these effects are still under exploration, but early data suggest that carmoxirole hydrochloride may enhance endothelial function by promoting the production of nitric oxide, a critical molecule in vascular health.

The synthesis of carmoxirole hydrochloride presents an interesting challenge due to its complex structure. Researchers have employed advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, to achieve high yields and purity. These techniques not only facilitate the production of carmoxirole hydrochloride but also allow for modifications to its structure, enabling the exploration of analogs with enhanced therapeutic properties.

One of the most compelling aspects of carmoxirole hydrochloride is its potential for combination therapy. By pairing this compound with other pharmacological agents, researchers aim to create synergistic effects that could improve treatment outcomes for multiple conditions simultaneously. For instance, combining carmoxirole hydrochloride with anti-inflammatory drugs might offer a more comprehensive approach to managing chronic pain syndromes. Such interdisciplinary approaches highlight the importance of collaboration between chemists, biologists, and clinicians in advancing pharmaceutical innovation.

The regulatory landscape for carmoxirole hydrochloride is evolving as more data becomes available on its safety and efficacy. Regulatory agencies are closely monitoring clinical trials to ensure that this compound meets stringent standards before it can be approved for widespread use. The transparency and rigor required by these agencies underscore the commitment to patient safety in pharmaceutical development.

In conclusion, Carmoxirole hydrochloride (CAS No. 115092-85-8) represents a fascinating compound with diverse applications in modern medicine. Its unique molecular properties make it a valuable tool for researchers exploring treatments for neurological and cardiovascular disorders. As further studies continue to elucidate its mechanisms of action and therapeutic potential, carmoxirole hydrochloride is poised to play an increasingly important role in future medical interventions.

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